Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate
Overview
Description
Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family. This compound is characterized by its unique structure, which includes a thieno[3,2-B]pyrrole core with an ethyl ester, a chlorine atom, and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the pathways this compound affects and the downstream effects of these interactions .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
As research progresses, we will gain a clearer picture of the effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other compounds or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylthiophene with ethyl isocyanoacetate in the presence of a base, such as sodium hydride, followed by cyclization to form the thienopyrrole core . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of various substituted thienopyrrole derivatives.
Oxidation: Formation of oxidized derivatives with different functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate can be compared with other similar compounds, such as:
Thieno[3,2-B]pyrrole-5-carboxamides: These compounds share a similar core structure but differ in their functional groups, leading to different biological activities.
Thieno[3,2-B]pyrrole-5-carbohydrazides: These derivatives have been studied for their antiviral and anticancer properties.
Other Thienopyrrole Derivatives: Various derivatives with different substituents have been explored for their unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c1-3-14-10(13)6-4-7-8(12-6)5(2)9(11)15-7/h4,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEUTGSFUAESCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=C(S2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467991 | |
Record name | ETHYL 2-CHLORO-3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-56-6 | |
Record name | ETHYL 2-CHLORO-3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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